1-(3-Bromopropyl)-4-ethyl-2-iodobenzene
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Overview
Description
1-(3-Bromopropyl)-4-ethyl-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine, iodine, and ethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-ethyl-2-iodobenzene typically involves a multi-step process. One common method is the halogenation of a suitable precursor, such as 4-ethyl-2-iodobenzene, followed by the introduction of the bromopropyl group. The reaction conditions often involve the use of reagents like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-4-ethyl-2-iodobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-(3-Bromopropyl)-4-ethyl-2-iodobenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-ethyl-2-iodobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromopropyl)-4-methyl-2-iodobenzene
- 1-(3-Bromopropyl)-4-ethyl-2-chlorobenzene
- 1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene
Uniqueness
1-(3-Bromopropyl)-4-ethyl-2-iodobenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity and properties.
Properties
Molecular Formula |
C11H14BrI |
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Molecular Weight |
353.04 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-ethyl-2-iodobenzene |
InChI |
InChI=1S/C11H14BrI/c1-2-9-5-6-10(4-3-7-12)11(13)8-9/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
UHTXIVPLFWHENI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CCCBr)I |
Origin of Product |
United States |
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